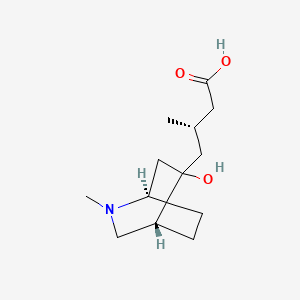
Dioscoretine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioscoretine involves the extraction from Dioscorea species. The process typically includes drying the plant material in a cool place to preserve the highest diosgenin content, which is a precursor for this compound . The extraction method involves using a solvent system to isolate the compound, followed by purification steps to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with ongoing studies to optimize extraction methods and improve yield. The focus is on developing cost-effective and efficient processes that can be scaled up for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
Dioscoretine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Dioscoretine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as an anti-diabetic agent due to its hypoglycemic properties.
Wirkmechanismus
The mechanism of action of dioscoretine involves its interaction with specific molecular targets and pathways. It is known to modulate key signaling pathways related to glucose metabolism, thereby exerting its hypoglycemic effects. The compound may also interact with receptors involved in insulin signaling, enhancing glucose uptake and utilization in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosgenin: A steroidal saponin found in Dioscorea species, known for its anti-inflammatory and anti-cancer properties.
Dioscorin: A protein with antioxidant properties, also found in yams.
Dioscin: Another saponin with potential anti-tumor and anti-inflammatory effects.
Uniqueness of Dioscoretine
This compound is unique due to its specific hypoglycemic activity, which makes it a promising candidate for the development of anti-diabetic medications. Unlike other compounds in the Dioscorea genus, this compound has shown significant potential in lowering blood sugar levels, making it a valuable addition to the arsenal of natural compounds used in diabetes management .
Eigenschaften
CAS-Nummer |
128637-87-6 |
|---|---|
Molekularformel |
C13H23NO3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
4-(5-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-9(5-12(15)16)6-13(17)7-11-4-3-10(13)8-14(11)2/h9-11,17H,3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YWVYEZNFPRWGMM-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)CC1(CC2CCC1CN2C)O |
Isomerische SMILES |
C[C@H](CC(=O)O)CC1(C[C@H]2CC[C@@H]1CN2C)O |
Kanonische SMILES |
CC(CC(=O)O)CC1(CC2CCC1CN2C)O |
Synonyme |
dioscoretine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















